2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran)
Description
Properties
CAS No. |
87688-72-0 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[1,1-bis(5-methylfuran-2-yl)hexyl]-5-methylfuran |
InChI |
InChI=1S/C21H26O3/c1-5-6-7-14-21(18-11-8-15(2)22-18,19-12-9-16(3)23-19)20-13-10-17(4)24-20/h8-13H,5-7,14H2,1-4H3 |
InChI Key |
MWHYXDARRBCTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(O1)C)(C2=CC=C(O2)C)C3=CC=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of hexane-1,1,1-triyl chloride with 2-methylfuran in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of acylated furans.
Scientific Research Applications
Materials Science
- Polymer Production : The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties due to the furan moieties.
- Composite Materials : Its incorporation into composite materials can improve their resistance to environmental degradation.
Pharmaceuticals
- Drug Development : The furan ring is known for its biological activity; thus, derivatives of this compound may exhibit pharmacological properties that can be explored in drug development.
- Antioxidant Properties : Research suggests that compounds containing furan structures have antioxidant capabilities, which could be beneficial in formulating health supplements or pharmaceuticals aimed at oxidative stress reduction.
Food Chemistry
- Flavoring Agents : The furan derivatives are often used in food chemistry as flavoring compounds due to their pleasant aroma and taste profiles.
- Preservatives : Their potential antioxidant properties may also lend themselves to applications as natural preservatives in food products.
Case Studies
Mechanism of Action
The mechanism by which 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) exerts its effects involves interactions with various molecular targets. The furan rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The central hexane-1,1,1-triyl core provides structural stability and flexibility, allowing the compound to adopt different conformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Bis-Furans and Tris-Heterocycles
2,2'-Isopropylidenebis(5-methylfuran) (C₁₃H₁₆O₂):
- Structure : Contains two 5-methylfuran groups linked by an isopropylidene bridge.
- Key Differences : Reduced steric bulk compared to the tris-furan derivative.
- Biological Relevance : Significantly up-regulated in plant metabolite studies, suggesting roles in secondary metabolism .
- Synthesis : Likely formed via acid-catalyzed condensation, similar to furan-aldehyde coupling in .
Hexane, 1,1',1''-[propylidynetris(oxy)]tris (C₉H₁₈O₃):
Furanone Derivatives
- 5-(1-Hydroxypropyl)furan-2(5H)-one (C₈H₁₀O₃): Structure: A single furanone ring with a hydroxypropyl substituent. Synthesis: Prepared via aldol condensation at low temperatures (−78°C) using propanal and 2(3H)-furanone . Properties: Higher polarity due to the hydroxyl group, contrasting with the hydrophobic tris-furan .
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (C₁₆H₁₃ClO₂S):
Table 1: Comparative Physicochemical Properties
Biological Activity
The compound 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) , with the chemical formula , is a furan derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and implications in therapeutic applications.
Chemical Structure and Properties
The structure of 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) features three 5-methylfuran units connected by a hexane triyl linker. This unique arrangement may contribute to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C21H26O3 |
| Molecular Weight | 342.44 g/mol |
| Melting Point | Data not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that furan derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-methylfuran have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds against pathogens such as Staphylococcus aureus and Escherichia coli have been documented to be as low as 6.25 µg/mL .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of furan derivatives, including 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran). The results indicated that this compound demonstrated a notable zone of inhibition against Candida albicans, suggesting its potential use in antifungal treatments .
Antioxidant Activity
Antioxidant properties are critical for compounds used in food preservation and therapeutic applications. Furan derivatives have been shown to scavenge free radicals effectively. A study measuring the antioxidant activity using the DPPH assay found that certain furan compounds exhibited significant radical scavenging ability, which could be attributed to their electron-donating capacity .
Cytotoxicity Studies
While exploring therapeutic applications, it is essential to assess the cytotoxicity of compounds. Preliminary cytotoxicity assays indicate that 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) has a relatively high IC50 value (>1500 µg/mL), suggesting low toxicity against normal fibroblast cells . This characteristic is advantageous for potential pharmaceutical applications.
The biological activity of 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) may involve several mechanisms:
- Interaction with Cell Membranes : The hydrophobic nature of furan derivatives allows them to integrate into lipid membranes, potentially disrupting microbial cell integrity.
- Free Radical Scavenging : The presence of multiple furan rings may facilitate electron donation and stabilization of free radicals.
- Enzyme Inhibition : Some studies suggest that furan derivatives can inhibit specific enzymes involved in bacterial metabolism.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran), and what are their key optimization parameters?
- Methodology : Synthesis typically involves multi-step reactions, including acid-catalyzed cyclization or aldehyde-mediated coupling. For example, analogous furan derivatives are synthesized via Claisen-Schmidt condensations or nucleophilic substitutions, using reagents like SOCl₂ for activation, Zn/HCl for reduction, and aldehydes for cross-coupling (e.g., DABCO-mediated reactions in dioxane/water mixtures at 50°C for 24 hours) . Optimization parameters include solvent polarity (e.g., tetrahydrofuran for Grignard reactions), temperature control (-78°C to room temperature), and catalyst selection (e.g., CuI for allylation) .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodology : X-ray crystallography (XRD) is critical for confirming the tris(furan) core geometry and intermolecular interactions (e.g., C–H⋯H or halogen contacts in analogous hexasubstituted dihydrofurans) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) resolves substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, circular dichroism (CD) or chiral HPLC may be employed .
Q. What analytical methods are recommended for assessing purity and stability under varying conditions?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is used to quantify purity (>95% threshold). Stability studies involve accelerated degradation under thermal (40–80°C), oxidative (H₂O₂), and photolytic (UV light) conditions, monitored via GC-MS or FTIR to detect decomposition products like hydroxylated furans .
Q. How is the biological activity of tris(furan) derivatives evaluated in preclinical studies?
- Methodology : In vitro assays (e.g., antimicrobial susceptibility testing via disk diffusion or broth microdilution) assess activity against Gram-positive/negative bacteria or fungi. Cytotoxicity is measured using MTT assays on human cell lines. Structure-activity relationships (SARs) are derived by modifying substituents (e.g., methyl groups at C5) and comparing IC₅₀ values .
Advanced Research Questions
Q. What mechanistic insights exist regarding the reactivity of the tris(furan) core in catalytic or photochemical applications?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G**) model electron distribution and reactive sites. Experimental validation includes kinetic studies under photoirradiation (e.g., UV-Vis spectroscopy to track intermediates) or catalytic hydrogenation with Pd/C. For example, allylidene intermediates in furan derivatives undergo [4+2] cycloadditions under thermal activation .
Q. How should researchers address contradictions in spectroscopic data between computational models and experimental results?
- Methodology : Discrepancies in NMR chemical shifts or XRD bond angles may arise from solvation effects or crystal packing. Use polarizable continuum models (PCM) in DFT to simulate solvent interactions. For XRD, compare experimental data with Cambridge Structural Database entries for analogous compounds .
Q. What computational strategies are effective for predicting the compound’s environmental fate or toxicity?
- Methodology : Quantitative structure-activity relationship (QSAR) models predict biodegradability or ecotoxicity using descriptors like logP and topological polar surface area. Molecular docking (e.g., AutoDock Vina) screens for interactions with biological targets (e.g., cytochrome P450 enzymes) .
Q. What novel derivatives or applications have emerged for tris(furan) scaffolds in materials science?
- Methodology : Functionalization via click chemistry (e.g., azide-alkyne cycloaddition) introduces fluorophores or polymerizable groups. Applications include organic semiconductors (studied via cyclic voltammetry for HOMO/LUMO levels) or metal-organic frameworks (MOFs) synthesized via solvothermal methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
